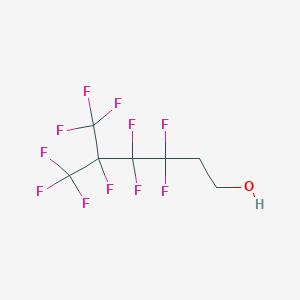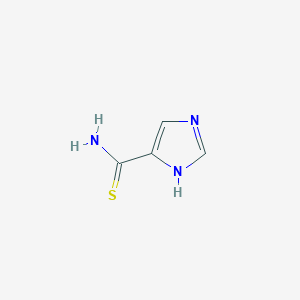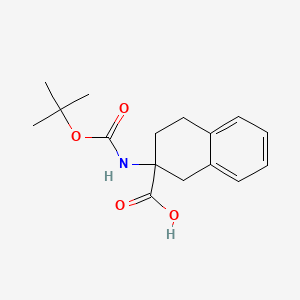
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
The compound “2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a derivative of amino acids that involves Boc (tert-butyl carbamate) protection . Boc protection plays a pivotal role in the synthesis of multifunctional targets and is often used when there is a need to protect an amino function . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated .Molecular Structure Analysis
The X-ray structure of Boc2-alanine has been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Amino acids represent a fraction of organic matter in marine and freshwater ecosystems .Scientific Research Applications
1. Aqueous Microwave-Assisted Solid-Phase Synthesis
- Summary of Application : This research focuses on the development of an environmentally friendly method for peptide synthesis. The method uses water-based microwave-assisted solid-phase synthesis with Boc-amino acid nanoparticles .
- Methods of Application : The method involves the use of microwave irradiation, which allows for a rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method is organic solvent-free, making it a greener alternative to traditional peptide synthesis methods .
- Results or Outcomes : The researchers successfully demonstrated the syntheses of Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and a difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH, using this water-based microwave-assisted protocol with Boc-amino acid nanoparticles .
2. Chemoselective BOC Protection of Amines
- Summary of Application : This research presents a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The method is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
3. N-Boc Protection of Amines, Amino Acids, and Peptides
- Summary of Application : This research describes a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
- Methods of Application : The method uses di-tert-butyl dicarbonate (Boc2O) and Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes : No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
4. Boc-Protected Amino Groups
- Summary of Application : This research presents a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The method is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H .
5. N-Boc Protection of Amines, Amino Acids, and Peptides
- Summary of Application : This research describes a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
- Methods of Application : The method uses di-tert-butyl dicarbonate (Boc2O) and Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes : No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
6. Dual Protection of Amino Functions Involving Boc
- Summary of Application : This research presents a method for dual protection of amino functions involving Boc .
- Methods of Application : The method involves the use of Boc2O / DMAP for dual protection of amino functions .
- Results or Outcomes : The research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Safety And Hazards
Future Directions
An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQZWPRZHNCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369779 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
98569-12-1 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

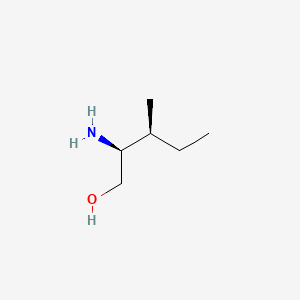
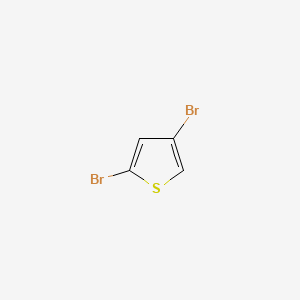
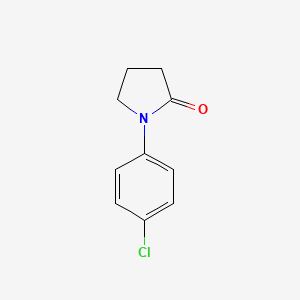
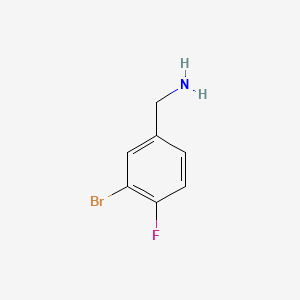
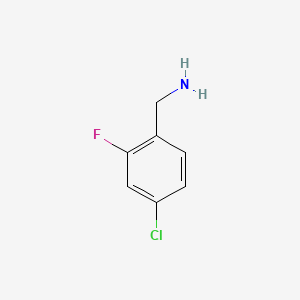
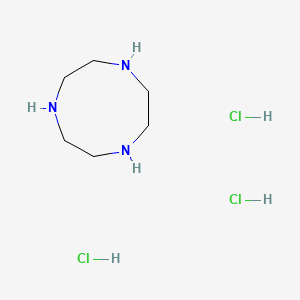
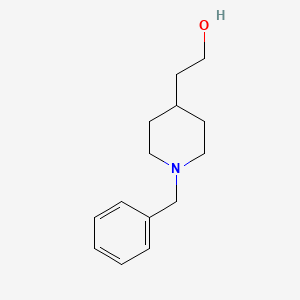
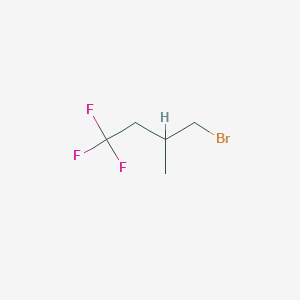
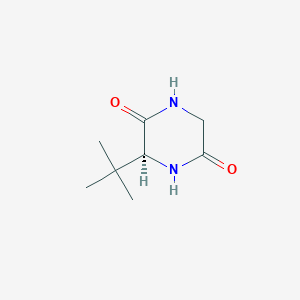
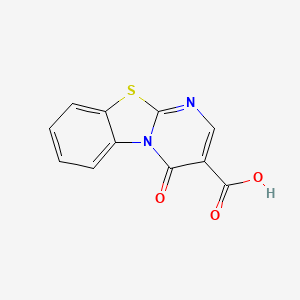
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
